Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate
Overview
Description
“Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate” is a synthetic intermediate useful for pharmaceutical synthesis . It has an empirical formula of C11H11NO2S2 and a molecular weight of 253.34 . The compound is usually in solid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CCOC(=O)c1sc(nc1C)-c2cccs2
. This indicates that the compound contains an ethoxy group (CCOC), a carboxyl group (C(=O)), a thiazole ring (c1sc(nc1C)), and a thiophene ring (c2cccs2).
Physical and Chemical Properties Analysis
“this compound” is a crystalline solid . It has a molecular weight of 253.3 . It is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and ethanol (1 mg/ml) . It has a maximum absorption wavelength (λmax) of 239 and 335 nm .
Scientific Research Applications
Antibacterial Activity
Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate and its derivatives have been explored for their antibacterial properties. Markovich et al. (2014) synthesized ethyl acridone carboxylates from this compound and evaluated their antibacterial activity. The study provided insights into the kinetic characteristics of these reactions and investigated the antimicrobial activity of the reaction products against various microbes (Markovich et al., 2014).
Corrosion Inhibition
In the field of materials science, this compound has been studied for its corrosion inhibition properties. Raviprabha and Bhat (2019) investigated ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate (EMTC) for its efficiency in preventing corrosion of AA6061 alloy in hydrochloric acid media. The study revealed that EMTC acts as a mixed-type inhibitor, and its efficiency increases with concentration and temperature (Raviprabha & Bhat, 2019).
Antimicrobial Study
Desai et al. (2019) conducted a study on synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate, focusing on its antimicrobial properties. The study involved the synthesis of various derivatives and their subsequent testing for antimicrobial activities against a range of bacterial and fungal strains (Desai et al., 2019).
Synthesis of Derivatives
Several studies have focused on synthesizing various derivatives of this compound for different applications. For instance, Li-jua (2015) synthesized novel compounds such as ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, indicating the compound's versatility in chemical synthesis (Tang Li-jua, 2015).
Anticancer Activity
The compound has also been investigated for its potential in cancer treatment. Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives of this compound, and tested their anticancer activity against breast cancer cells MCF7 (Sonar et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-3-14-11(13)9-7(2)12-10(16-9)8-5-4-6-15-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTAQEAHFFIBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372515 | |
Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56421-62-6 | |
Record name | Ethyl 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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